molecular formula C6H7BrN2O2 B1341054 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid CAS No. 51292-42-3

2-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1341054
CAS RN: 51292-42-3
M. Wt: 219.04 g/mol
InChI Key: QJDBHMKKZWMMJU-UHFFFAOYSA-N
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Patent
US08299065B2

Procedure details

To a solution of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid (0.20 g, 0.91 mmol) in MeOH (4.0 mL) was added conc H2SO4 (0.20 mL) and the resulting reaction mixture was heated to 68° C. for 2 h. After the completion of reaction (TLC monitoring), the solvent was evaporated and the residue was basified with saturated NaHCO3 solution followed by extraction with EtOAc (3×25.0 mL). The combined organics was dried (Na2SO4), filtered and concentrated to obtain the desired product (0.175 g, 82%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH:7]([CH3:11])[C:8]([OH:10])=[O:9])[CH:6]=1.OS(O)(=O)=O.[CH3:17]O>>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH:7]([CH3:11])[C:8]([O:10][CH3:17])=[O:9])[CH:6]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC=1C=NN(C1)C(C(=O)O)C
Name
Quantity
0.2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
4 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
After the completion of reaction (TLC monitoring)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with EtOAc (3×25.0 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN(C1)C(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.175 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.